molecular formula C13H12N4O4S B4728005 4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione

4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4728005
M. Wt: 320.33 g/mol
InChI Key: OJWLXSBLBHTNCD-UHFFFAOYSA-N
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Description

The compound of interest is a multifaceted molecule that belongs to the family of heterocyclic compounds, featuring a unique assembly of triazole, isoindole, and dione functionalities. Its significance lies in its structural diversity, which offers a rich tapestry for exploring various chemical reactions and interactions, contributing to the broader understanding of heterocyclic chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions that include condensation, cyclization, and functional group transformations. For instance, Xu et al. (2006) described a synthesis approach for a structurally similar compound, which involves the treatment of amino-triazole thione with dimethoxybenzaldehyde, showcasing a method that might be applicable to our compound of interest (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's chemical behavior. Studies like the one by Anouar et al. (2019), which investigates the crystal structure and IR spectrum of an isoindole-dione derivative, provide insights into the spatial arrangement and electronic environment of similar compounds. This analysis can help predict the reactivity and interactions of our compound of interest (Anouar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be rich and varied, involving interactions with nucleophiles, electrophiles, and various catalysts. For example, Misra and Ila (2010) demonstrated the use of a bis(methylthio)methylene precursor for synthesizing oxazole derivatives, suggesting a pathway for functionalization and further chemical transformation relevant to our compound (Misra & Ila, 2010).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are essential for material characterization. The crystalline structure, as explored by Zeng (2014) for a Meldrum's acid derivative, provides valuable information on the compound's solid-state properties and potential applications in material science (Zeng, 2014).

properties

IUPAC Name

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-20-7-5-4-6-8(9(7)21-2)11(19)17(10(6)18)12-14-13(22-3)16-15-12/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWLXSBLBHTNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=NN3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326504
Record name 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

879935-08-7
Record name 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione

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